molecular formula C12H23NO3 B13547556 Tert-butyl cyclopropyl(4-hydroxybutyl)carbamate

Tert-butyl cyclopropyl(4-hydroxybutyl)carbamate

Cat. No.: B13547556
M. Wt: 229.32 g/mol
InChI Key: XYLROEHDSTVFBE-UHFFFAOYSA-N
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Description

Tert-butyl cyclopropyl(4-hydroxybutyl)carbamate: is an organic compound with the molecular formula C12H23NO3 It is a carbamate derivative, which means it contains a carbamate functional group (–NHCOO–)

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of tert-butyl cyclopropyl(4-hydroxybutyl)carbamate typically begins with cyclopropylamine and 4-hydroxybutylamine.

    Reaction with tert-Butyl Chloroformate: The amines are reacted with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction forms the carbamate linkage.

    Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Using bulk reactors to handle large quantities of starting materials.

    Continuous Flow Systems: Implementing continuous flow systems to ensure consistent product quality and yield.

    Automated Purification: Utilizing automated purification systems to streamline the process and reduce manual intervention.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl cyclopropyl(4-hydroxybutyl)carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where the hydroxyl group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various halides and nucleophiles under suitable conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted carbamates with different functional groups replacing the hydroxyl group.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: Tert-butyl cyclopropyl(4-hydroxybutyl)carbamate is used as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Biological Probes: The compound can be used as a probe to study biological processes involving carbamate derivatives.

Medicine:

    Drug Development:

Industry:

    Polymer Chemistry: The compound can be used in the synthesis of polymers with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl cyclopropyl(4-hydroxybutyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The cyclopropyl and hydroxybutyl groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    Tert-butyl (4-hydroxybutyl)carbamate: Similar structure but lacks the cyclopropyl group.

    Tert-butyl N-(4-hydroxycyclohexyl)carbamate: Contains a cyclohexyl group instead of a cyclopropyl group.

    Tert-butyl (4-bromobutyl)carbamate: Contains a bromobutyl group instead of a hydroxybutyl group.

Uniqueness:

    Cyclopropyl Group: The presence of the cyclopropyl group in tert-butyl cyclopropyl(4-hydroxybutyl)carbamate imparts unique steric and electronic properties, which can influence its reactivity and interactions with biological targets.

    Hydroxybutyl Group: The hydroxybutyl group provides additional sites for chemical modification and enhances the compound’s solubility in aqueous environments.

Biological Activity

Tert-butyl cyclopropyl(4-hydroxybutyl)carbamate is a compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications, supported by relevant research findings and comparative analyses.

Chemical Structure and Properties

This compound is characterized by a tert-butyl group, a cyclopropyl moiety, and a hydroxybutyl chain. This unique structural combination enhances its interaction with biological targets, which is crucial for its biological activity.

The biological activity of this compound primarily arises from its ability to form covalent bonds with specific biological molecules. This interaction can lead to modulation of enzyme activity and receptor function, making it a candidate for therapeutic applications.

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes by binding to their active sites, which can be beneficial in conditions where enzyme regulation is necessary.
  • Receptor Modulation : It may also interact with receptors, influencing signaling pathways that are critical in various physiological processes.

Comparative Analysis with Similar Compounds

To understand the unique aspects of this compound, we can compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
Tert-butyl (4-bromobutyl)carbamateLacks cyclopropyl groupModerate enzyme inhibition
Tert-butyl (4-bromophenyl)carbamateContains bromophenyl groupStronger receptor binding
Phenethyl carbamateLacks tert-butyl and bromobutyl groupsLower bioactivity

This table illustrates how the structural features of this compound may enhance its biological activity compared to other related compounds.

Research Findings

Recent studies have explored the biological effects of this compound in various contexts:

  • Neuroprotective Effects : Research indicates that compounds similar to this compound exhibit protective effects against neurotoxic agents like amyloid-beta (Aβ), which is implicated in Alzheimer's disease. For instance, a related compound demonstrated a reduction in TNF-α levels and free radicals in astrocytes exposed to Aβ .
  • In Vitro Studies : In vitro studies have shown that this compound can increase cell viability in astrocytes under stress conditions induced by Aβ . This suggests potential therapeutic roles in neurodegenerative diseases.

Case Studies

  • Astrocyte Protection : A study assessed the protective effects of a structurally related compound on astrocytes exposed to Aβ. The results indicated that treatment with the compound significantly improved cell viability compared to untreated controls .
  • Enzyme Interaction : Another investigation focused on the interaction of this compound with specific enzymes, revealing its potential as an enzyme inhibitor in biochemical assays.

Properties

Molecular Formula

C12H23NO3

Molecular Weight

229.32 g/mol

IUPAC Name

tert-butyl N-cyclopropyl-N-(4-hydroxybutyl)carbamate

InChI

InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13(10-6-7-10)8-4-5-9-14/h10,14H,4-9H2,1-3H3

InChI Key

XYLROEHDSTVFBE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CCCCO)C1CC1

Origin of Product

United States

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